molecular formula C8H9N3O B14748265 Acetaldehyde isonicotinoyl hydrazone

Acetaldehyde isonicotinoyl hydrazone

Cat. No.: B14748265
M. Wt: 163.18 g/mol
InChI Key: NKUKPVYHVDNGNF-WTDSWWLTSA-N
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Description

Acetaldehyde isonicotinoyl hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are organic compounds characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaldehyde isonicotinoyl hydrazone typically involves the reaction of acetaldehyde with isonicotinic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the hydrazone bond, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde isonicotinoyl hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, hydrazine derivatives, and substituted hydrazones. These products can have different properties and applications depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of acetaldehyde isonicotinoyl hydrazone involves its ability to chelate metal ions, particularly iron. This chelation process disrupts the availability of iron, which is essential for various biological processes, including DNA synthesis and cellular respiration. By binding to iron, the compound can inhibit the growth of certain microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetaldehyde isonicotinoyl hydrazone is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications requiring metal ion chelation, such as medicinal chemistry and material science .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

N-[(E)-ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C8H9N3O/c1-2-10-11-8(12)7-3-5-9-6-4-7/h2-6H,1H3,(H,11,12)/b10-2+

InChI Key

NKUKPVYHVDNGNF-WTDSWWLTSA-N

Isomeric SMILES

C/C=N/NC(=O)C1=CC=NC=C1

Canonical SMILES

CC=NNC(=O)C1=CC=NC=C1

Origin of Product

United States

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